2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds within the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine families are synthesized through various methods, demonstrating the interest in exploring their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives have been reported, focusing on their structural analysis and potential as bioactive molecules (Hassan et al., 2014).
Cytotoxic Activity
Some derivatives, such as those synthesized in the study by Hassan et al. (2014), have been screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the interest in these compounds for cancer research. This emphasizes the potential of pyrazolo[1,5-a] derivatives as candidates for anticancer agents.
Potential Pesticide and Receptor Antagonist Leads
Other studies have aimed at synthesizing derivatives to find potent and selective antagonists for specific receptors or potent pesticide lead compounds. For example, a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives bearing phosphonylbenzyl chains have been explored for their potential as A2A adenosine receptor antagonists or as leads for pesticide development (Xiao et al., 2008).
Phosphodiesterase Inhibitors
Compounds within the pyrazolo[1,5-a] family have also been evaluated as inhibitors of cyclic nucleotide phosphodiesterase type 4, with some derivatives showing potent inhibitory activity and high isoenzyme selectivity. This suggests their potential therapeutic applications in treating conditions mediated by this enzyme (Raboisson et al., 2003).
Antimicrobial Activity
Additionally, the antimicrobial activity of methyl benzyloxy pyrazoline derivatives has been investigated, indicating the broad interest in pyrazolo[1,5-a] derivatives for developing new antimicrobial agents (Shah, 2017).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-27-19-10-8-18(9-11-19)20-14-21-22(26)24(12-13-25(21)23-20)15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJHFNKHQPNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.